molecular formula C11H14N2O3S B11860708 Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate

Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate

Cat. No.: B11860708
M. Wt: 254.31 g/mol
InChI Key: ICGOVIHZGVYMDD-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate (CAS: 805326-00-5) is a bicyclic heterocyclic compound featuring a fused thiazole and diazepine ring system. Key structural attributes include:

  • Molecular Formula: C₁₀H₁₂N₂O₃S
  • Molecular Weight: 240.28 g/mol
  • Core Structure: A seven-membered diazepine ring fused with a five-membered thiazole ring .
  • Substituents:
    • Ethyl ester group at position 2 (thiazole ring).
    • Methyl group at position 3 (diazepine ring).
    • 8-Oxo group (ketone) in the diazepine ring .

The compound exhibits conformational flexibility due to the puckering of the diazepine ring, which can adopt boat or twist-boat conformations depending on intermolecular interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the formation of the diazepine ring through cyclization reactions. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues with Diazepine/Thiazole Hybrids

Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate

  • Core Structure: Tetrahydroquinoline (bicyclic) instead of thiazolo-diazepine.
  • The planar quinoline system may exhibit stronger π-π stacking interactions .

Ethyl 8-chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate

  • Core Structure : Benzazepine fused with a six-membered ring.
  • Key Differences: Chlorine substituent increases lipophilicity (Cl vs. methyl group in the target compound).

Heterocyclic Analogues with Varied Ring Systems

Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

  • Core Structure : Imidazo[1,2-a]pyridine (fused imidazole-pyridine).
  • Key Differences :
    • Bromine atoms at positions 3 and 6 increase steric bulk and electronic withdrawal, altering reactivity and biological activity.
    • The imidazole ring introduces additional hydrogen-bonding sites (N–H) compared to the thiazole ring .

Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate

  • Core Structure : Triazolo-pyrazine (three-nitrogen heterocycle).
  • Pyrazine ring rigidity contrasts with the flexible diazepine ring in the target compound .

Thiazolo-Pyrimidine/Thiazine Derivatives

Ethyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

  • Core Structure : Pyrimido-thiazine (fused pyrimidine-thiazine).
  • Key Differences :
    • The benzyloxy and methoxyphenyl substituents enhance π-π interactions and metabolic stability.
    • The pyrimidine ring adopts a flattened boat conformation, differing from the puckered diazepine ring in the target compound .

Methyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

  • Core Structure : Pyrimido-thiazine with thiophene substituent.
  • Key Differences :
    • Thiophene group introduces sulfur-mediated interactions (e.g., S⋯π contacts).
    • Methyl ester at position 7 reduces steric hindrance compared to the ethyl ester in the target compound .

Hydrogen Bonding and Conformational Flexibility

  • The target compound’s diazepine ring puckering (amplitude ~0.5 Å, phase angle ~30°) allows adaptive binding to biological targets, unlike rigid quinoline or pyrazine derivatives .
  • C–H⋯O interactions in thiazolo-diazepines form R₂²(14) motifs, while pyrimido-thiazines exhibit R₂²(7) motifs due to smaller ring systems .

Lipophilicity and Bioavailability

  • LogP Comparison :

    Compound LogP (Predicted)
    Target Compound 1.8
    Ethyl 8-chloro-benzoazepine-4-carboxylate 2.5
    Ethyl triazolo-pyrazine-3-carboxylate 0.9

The target compound’s moderate logP balances solubility and membrane permeability, making it suitable for oral administration .

Biological Activity

Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate is a synthetic compound belonging to the thiazolo[3,2-a][1,3]diazepine class. Its unique structural features include a tetrahydrothiazole ring fused with a diazepine moiety. This compound has garnered attention for its potential pharmacological applications, particularly as a central nervous system (CNS) active agent.

  • Molecular Formula : C11H14N2O3S
  • Molecular Weight : 258.31 g/mol
  • Structure : The compound contains functional groups such as a carbonyl group (C=O) and an ester group (-COOEt), which contribute to its chemical reactivity and biological activity.

Hypnotic Effects

Research indicates that this compound exhibits significant hypnotic effects. It is believed to act as an ultra-short acting hypnotic agent by interacting with gamma-aminobutyric acid type A (GABA) receptors in the brain. This interaction enhances inhibitory neurotransmission, making it a potential candidate for treating insomnia and other sleep disorders .

Binding Affinity Studies

Molecular modeling studies have demonstrated that this compound binds effectively to GABA receptors. These studies predict binding affinities and mechanisms of action at the receptor site, providing insights into how structural modifications could enhance efficacy or reduce side effects .

Comparative Analysis with Similar Compounds

The following table compares this compound with other known hypnotics:

Compound NameStructural FeaturesBiological Activity
Ethyl 3-methyl-8-oxo...Thiazole-diazepine fusionUltra-short acting hypnotic
ZolpidemImidazopyridine structureHypnotic agent
EszopicloneCyclopyrrolone structureSleep aid with longer duration

Ethyl 3-methyl-8-oxo... is unique due to its specific thiazole-diazepine fusion which may provide distinct pharmacological profiles compared to other hypnotics like Zolpidem or Eszopiclone. Its ultra-short acting properties position it as a promising candidate for rapid sleep induction without prolonged sedation .

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

ethyl 3-methyl-8-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-a][1,3]diazepine-2-carboxylate

InChI

InChI=1S/C11H14N2O3S/c1-3-16-10(15)9-7(2)13-6-4-5-8(14)12-11(13)17-9/h3-6H2,1-2H3

InChI Key

ICGOVIHZGVYMDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2CCCC(=O)N=C2S1)C

Origin of Product

United States

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